1-[4-[1-(4-fluorophenyl)pyrazolo[3,4-f]isoquinolin-5-yl]piperazin-1-yl]ethanone
Description
The compound 1-[4-[1-(4-fluorophenyl)pyrazolo[3,4-f]isoquinolin-5-yl]piperazin-1-yl]ethanone features a pyrazolo[3,4-f]isoquinoline core substituted with a 4-fluorophenyl group at position 1 and a piperazine ring at position 3. The piperazine is further acetylated at the N-1 position. While direct pharmacological data for this compound are unavailable in the provided evidence, its structural motifs—such as the fluorinated aromatic system, piperazine-ethanone moiety, and fused heterocyclic core—align with compounds reported for diverse biological activities, including enzyme inhibition and antiproliferative effects .
Properties
Molecular Formula |
C22H20FN5O |
|---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
1-[4-[1-(4-fluorophenyl)pyrazolo[3,4-f]isoquinolin-5-yl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C22H20FN5O/c1-15(29)26-8-10-27(11-9-26)21-12-16-13-25-28(18-4-2-17(23)3-5-18)22(16)19-6-7-24-14-20(19)21/h2-7,12-14H,8-11H2,1H3 |
InChI Key |
OGTMTINITFGFLT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=C3C=NC=CC3=C4C(=C2)C=NN4C5=CC=C(C=C5)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-[1-(4-fluorophenyl)pyrazolo[3,4-f]isoquinolin-5-yl]piperazin-1-yl]ethanone involves multiple steps, starting from readily available precursorsCommon reagents used in these reactions include iodine, diphenylhydrazone, and pyridine . The reaction conditions typically involve heating in glacial acetic acid or other suitable solvents .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The specific methods may vary depending on the desired application and production scale.
Chemical Reactions Analysis
Types of Reactions
1-[4-[1-(4-fluorophenyl)pyrazolo[3,4-f]isoquinolin-5-yl]piperazin-1-yl]ethanone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-[4-[1-(4-fluorophenyl)pyrazolo[3,4-f]isoquinolin-5-yl]piperazin-1-yl]ethanone has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-[4-[1-(4-fluorophenyl)pyrazolo[3,4-f]isoquinolin-5-yl]piperazin-1-yl]ethanone involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to alterations in cellular signaling pathways . The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Key Findings and Implications
Piperazine Substitutions: Fluorophenyl and trifluoromethyl groups enhance target binding through hydrophobic and electronic effects. Acetylation (ethanone) versus sulfonylation alters metabolic stability .
Biological Activity
The compound 1-[4-[1-(4-fluorophenyl)pyrazolo[3,4-f]isoquinolin-5-yl]piperazin-1-yl]ethanone , also known by its CAS number 938437-59-3, is a member of the pyrazolo[3,4-f]isoquinoline family. This class of compounds has garnered attention in medicinal chemistry due to their diverse biological activities, including anticancer, antibacterial, and enzyme inhibitory properties. This article delves into the biological activity of this specific compound, summarizing research findings, case studies, and relevant data.
Chemical Structure and Properties
The molecular formula of the compound is with a molar mass of approximately 347.39 g/mol. The structural features include a fluorophenyl group and a piperazine moiety, which are critical for its biological activity.
Key Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C20H18FN5 |
| Molar Mass | 347.39 g/mol |
| Key Functional Groups | Pyrazolo[3,4-f]isoquinoline, Piperazine |
Biological Activity Overview
Research indicates that derivatives of pyrazolo[3,4-f]isoquinoline exhibit significant biological activities. The compound has been studied for its potential in several therapeutic areas:
Anticancer Activity
Studies suggest that compounds within this class may inhibit cancer cell proliferation. For instance, some derivatives have shown promising results in preclinical models by inducing apoptosis in various cancer cell lines.
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on key enzymes involved in various metabolic pathways. Notably, it has shown potential as an inhibitor of acetylcholinesterase (AChE), which is significant for treating neurodegenerative diseases such as Alzheimer's .
Antibacterial Properties
Preliminary studies have indicated that certain pyrazolo[3,4-f]isoquinoline derivatives possess antibacterial activity against various bacterial strains. These findings suggest that the compound could serve as a scaffold for developing new antibiotics .
Case Study 1: Anticancer Activity
In a study conducted on various cancer cell lines, the compound exhibited IC50 values indicating effective inhibition of cell growth. The mechanism was linked to the induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
Case Study 2: Enzyme Inhibition
Research focusing on enzyme inhibition demonstrated that the compound effectively inhibited AChE with an IC50 value comparable to standard inhibitors. This suggests potential applications in treating conditions associated with cholinergic dysfunction.
Case Study 3: Antibacterial Efficacy
In vitro tests revealed that the compound displayed significant antibacterial activity against Gram-positive and Gram-negative bacteria. The observed mechanism involved disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Comparative Biological Activity Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
